molecular formula C11H10N2O2 B13539879 3-(2,3-Dihydrobenzofuran-5-yl)isoxazol-5-amine

3-(2,3-Dihydrobenzofuran-5-yl)isoxazol-5-amine

Cat. No.: B13539879
M. Wt: 202.21 g/mol
InChI Key: YKSANJHOOYXXJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,3-Dihydrobenzofuran-5-yl)isoxazol-5-amine is an organic compound with the molecular formula C11H10N2O2 It features a benzofuran moiety fused to an isoxazole ring, making it a unique structure in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydrobenzofuran-5-yl)isoxazol-5-amine typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxyphenylacetic acid derivatives under acidic conditions.

    Isoxazole Ring Formation: The isoxazole ring is formed by the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds.

    Coupling Reaction: The final step involves coupling the benzofuran and isoxazole rings. This can be achieved through various methods, such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Optimization of Reaction Conditions: Using high-throughput screening to optimize temperature, pressure, and solvent conditions.

    Catalyst Selection: Employing efficient catalysts to increase yield and reduce reaction time.

    Purification: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydrobenzofuran-5-yl)isoxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the isoxazole ring to an amine or other derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran or isoxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under various conditions.

Major Products

    Oxidation: Formation of oxides or quinones.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

3-(2,3-Dihydrobenzofuran-5-yl)isoxazol-5-amine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biological Studies: Used as a probe to study enzyme interactions and receptor binding.

    Materials Science: Explored for its potential in organic electronics and as a building block for novel polymers.

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydrobenzofuran-5-yl)isoxazol-5-amine involves:

    Molecular Targets: It may interact with specific enzymes or receptors, modulating their activity.

    Pathways: The compound can influence signaling pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    3-(Furan-2-yl)isoxazol-5-amine: Similar structure but with a furan ring instead of a benzofuran.

    5-(2-Chlorophenyl)isoxazol-3-yl)methylamine: Contains a chlorophenyl group instead of a benzofuran.

Uniqueness

3-(2,3-Dihydrobenzofuran-5-yl)isoxazol-5-amine is unique due to its combined benzofuran and isoxazole rings, which confer distinct chemical properties and potential biological activities compared to its analogs.

This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

3-(2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-5-amine

InChI

InChI=1S/C11H10N2O2/c12-11-6-9(13-15-11)7-1-2-10-8(5-7)3-4-14-10/h1-2,5-6H,3-4,12H2

InChI Key

YKSANJHOOYXXJP-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)C3=NOC(=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.